![molecular formula C27H28N4O6S B336053 Diethyl 5-({[5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B336053.png)
Diethyl 5-({[5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methyl-2,4-thiophenedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 5-({[5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methyl-2,4-thiophenedicarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a pyrazolo[1,5-a]pyrimidine core with a thiophene ring, making it an interesting subject for chemical and biological studies.
Preparation Methods
The synthesis of Diethyl 5-({[5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methyl-2,4-thiophenedicarboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the ethoxyphenyl group: This step involves the substitution reaction where the ethoxyphenyl group is introduced to the pyrazolo[1,5-a]pyrimidine core.
Coupling with the thiophene ring: The thiophene ring is then coupled with the intermediate product through a carbonylation reaction.
Esterification: Finally, the ester groups are introduced to complete the synthesis of the compound.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
Diethyl 5-({[5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methyl-2,4-thiophenedicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. For example, halogenation can introduce halogen atoms into the molecule.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be studied for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic effects, including its ability to interact with specific biological targets.
Industry: It may find applications in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of Diethyl 5-({[5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methyl-2,4-thiophenedicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Diethyl 5-({[5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methyl-2,4-thiophenedicarboxylate can be compared with similar compounds such as:
- Diethyl 5-({[5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methyl-2,4-thiophenedicarboxylate .
- Diethyl 5-({[5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methyl-2,4-thiophenedicarboxylate .
These compounds share a similar core structure but differ in the substituents attached to the pyrazolo[1,5-a]pyrimidine and thiophene rings
Properties
Molecular Formula |
C27H28N4O6S |
|---|---|
Molecular Weight |
536.6 g/mol |
IUPAC Name |
diethyl 5-[[5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carbonyl]amino]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C27H28N4O6S/c1-6-35-18-11-9-17(10-12-18)19-13-15(4)31-21(28-19)14-20(30-31)24(32)29-25-22(26(33)36-7-2)16(5)23(38-25)27(34)37-8-3/h9-14H,6-8H2,1-5H3,(H,29,32) |
InChI Key |
VQPIFQBDIRZKSG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C)C(=O)NC4=C(C(=C(S4)C(=O)OCC)C)C(=O)OCC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C)C(=O)NC4=C(C(=C(S4)C(=O)OCC)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-(2-fluorophenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B335970.png)
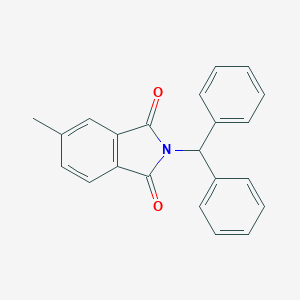
![11-[5-(4-bromophenyl)-2-furyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B335972.png)
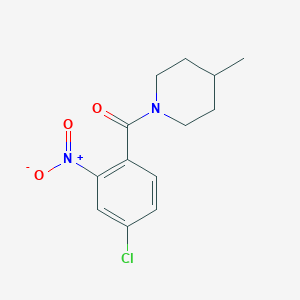
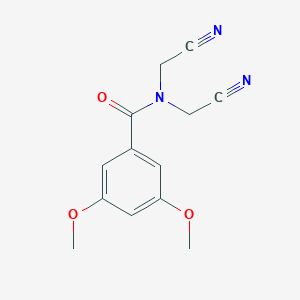
![4-chloro-N'-[(E)-(3,5-diiodo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-1-methylpyrazole-3-carbohydrazide](/img/structure/B335977.png)
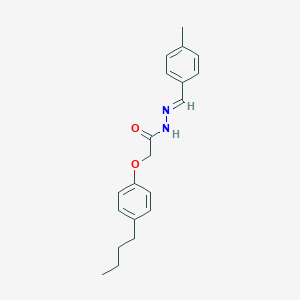
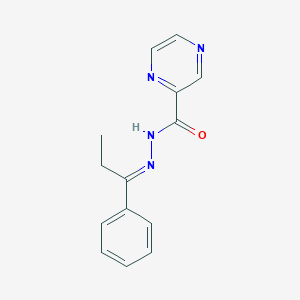
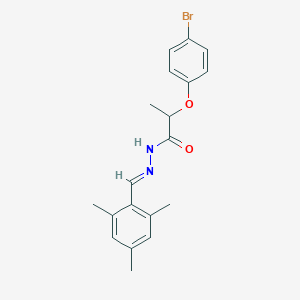
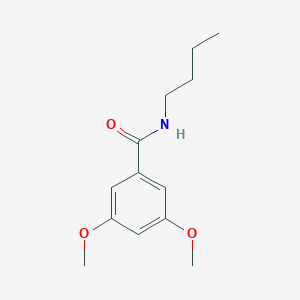
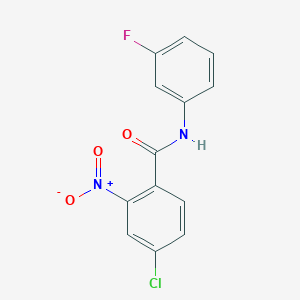
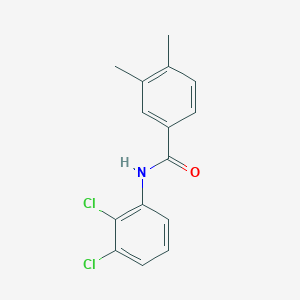
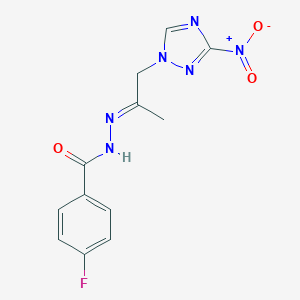
![N'-[5-bromo-2-(2-propynyloxy)benzylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B335993.png)
